5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine
Overview
Description
The compound 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine is a complex organic molecule known for its unique structural features and potential applications in various scientific fields. Its intricate arrangement of a triazole ring connected to a chloropyridine and substituted with benzylthio and trifluoromethylphenyl groups makes it a subject of interest in chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine involves several steps, starting from the appropriate pyridine and triazole precursors. The key steps include nucleophilic substitution, thiolation, and subsequent coupling reactions. The reaction conditions often require controlled temperatures, suitable solvents, and catalysts to facilitate the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound might leverage continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Process optimization to minimize by-products and improve overall yield would be critical. Advanced purification techniques like column chromatography and recrystallization are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Its functional groups such as the benzylthio and chloropyridine moieties are particularly reactive under specific conditions.
Common Reagents and Conditions: For oxidation reactions, agents like hydrogen peroxide or permanganate can be used. Reduction reactions might involve lithium aluminum hydride or sodium borohydride. Substitution reactions often require catalysts like palladium or copper complexes.
Major Products: The major products formed from these reactions include modified analogs of the original compound where specific functional groups are either added, removed, or altered.
Scientific Research Applications
This compound has diverse applications across multiple domains:
Chemistry: As an intermediate for synthesizing complex molecules or as a ligand in coordination chemistry.
Biology: Its potential bioactivity makes it a candidate for studying interactions with biological targets, including enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. Its structural components enable it to bind selectively to these targets, modulating their activity and leading to specific biochemical outcomes. Pathways involved could include signal transduction or inhibition of specific enzymatic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine stands out due to its unique combination of functional groups and their spatial arrangement. Other similar compounds include:
5-(benzylthio)-1,2,4-triazole derivatives
3-(trifluoromethyl)phenyl-substituted triazoles
Chloropyridine-substituted triazoles
Each of these compounds shares some structural features but differs in the specific positioning or types of substituents, leading to variations in their chemical reactivity and applications.
This should give you a comprehensive understanding of the compound, touching on its synthesis, reactivity, applications, and unique characteristics. Intriguing stuff, right?
Properties
IUPAC Name |
5-[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-2-chloropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4S/c22-18-10-9-15(12-26-18)19-27-28-20(30-13-14-5-2-1-3-6-14)29(19)17-8-4-7-16(11-17)21(23,24)25/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWNDKDRVSUDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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